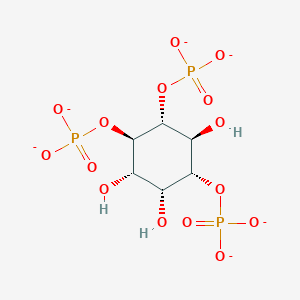
1D-myo-inositol 1,4,5-trisphosphate(6-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-inositol 1,4,5-trisphosphate(6-) is hexaanion of 1D-myo-inositol 1,4,5-trisphosphate arising from glabal deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1D-myo-inositol 1,4,5-trisphosphate.
Scientific Research Applications
Role as a Second Messenger
1D-myo-inositol 1,4,5-trisphosphate is identified as an intracellular second messenger in various cellular processes. It is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C and plays a crucial role in mobilizing Ca2+ from intracellular stores. This is evident in studies involving neutrophils and rat liver, where the presence of 1D-myo-inositol 1,4,5-trisphosphate leads to the release of sequestered calcium, indicating its significance in calcium signaling pathways (Bradford & Rubin, 1986) (Seyfred et al., 1984).
Interaction with Specific Binding Sites
Studies have revealed that 1D-myo-inositol 1,4,5-trisphosphate and its analogues bind to specific sites in various tissues, including the rat cerebellum. This binding is highly selective, suggesting a critical role in phosphoinositide-linked receptors. The specific binding also helps in understanding the mechanisms by which hormones regulate cellular functions like muscle contraction, secretion, and cell growth (Willcocks et al., 1988) (Putney & Bird, 1993).
Synthesis and Modification for Research
Various analogues of 1D-myo-inositol 1,4,5-trisphosphate have been synthesized for research purposes. These include modifications at specific positions on the inositol ring, which aid in understanding the molecular interactions and the pharmacological properties of these compounds. Such studies provide insights into the structural requirements for binding and activity at the receptors, crucial for developing therapeutic agents (Kozikowski et al., 1994) (Bello et al., 2007).
Insights into Calcium Signaling and Regulation
The research on 1D-myo-inositol 1,4,5-trisphosphate has substantially contributed to our understanding of the inositol phosphate-calcium signaling system. This complex system is integral to many non-excitable cells and plays a pivotal role in regulating intracellular calcium, thereby affecting various cellular processes like metabolism, cell growth, and differentiation (Irvine & Anggard, 1985) (Berridge & Irvine, 1989).
Properties
Molecular Formula |
C6H9O15P3-6 |
|---|---|
Molecular Weight |
414.05 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2+,3+,4-,5-,6-/m1/s1 |
InChI Key |
MMWCIQZXVOZEGG-XJTPDSDZSA-H |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)


![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)







![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)

![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)
